molecular formula C10H14BFO4 B7867339 (5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid

(5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid

Cat. No.: B7867339
M. Wt: 228.03 g/mol
InChI Key: DTQLLLGBSKKXFL-UHFFFAOYSA-N
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Description

(5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid is a boronic acid derivative featuring a fluorinated phenyl ring substituted with a (2-methoxyethoxy)methyl group. This compound is of interest in organic synthesis, medicinal chemistry, and materials science due to the unique electronic and steric properties imparted by its substituents. The fluorine atom at the 5-position enhances electrophilicity, while the (2-methoxyethoxy)methyl group provides hydrophilicity and flexibility, making it suitable for applications such as Suzuki-Miyaura cross-coupling reactions or as a functional component in glucose-sensing hydrogels .

Properties

IUPAC Name

[5-fluoro-2-(2-methoxyethoxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO4/c1-15-4-5-16-7-8-2-3-9(12)6-10(8)11(13)14/h2-3,6,13-14H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQLLLGBSKKXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)COCCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide . The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized aromatic compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural and Electronic Differences

The substituent at the 2-position of the phenyl ring critically influences the compound’s reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Compound Substituent Structure Molecular Formula Molecular Weight Key Properties Applications References
(5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid -(CH₂OCH₂CH₂OCH₃) C₁₀H₁₄BFO₄* 256.03* Enhanced hydrophilicity; flexible ether chain improves solubility in polar solvents Suzuki coupling, enzyme inhibition
(5-Fluoro-2-(isopropoxymethyl)phenyl)boronic acid -(CH₂OCH(CH₃)₂) C₁₀H₁₄BFO₃ 212.03 Branched isopropoxy group increases steric hindrance; lower solubility Intermediate in drug synthesis
(5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid -(CH₂OCH₂OCH₃) C₈H₁₀BFO₄ 199.97 Shorter ether chain; reduced steric bulk Not reported (likely limited to basic research)
(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid -(CH₂N(C₂H₄)₂O) C₁₁H₁₅BFNO₃ 239.05 Morpholine ring introduces basicity; potential for targeted drug interactions Antimicrobial or enzyme inhibition studies
2-Ethoxy-5-fluorophenylboronic acid -OCH₂CH₃ C₈H₁₀BFO₃ 183.97 Simple ethoxy group; moderate steric effects Cross-coupling reactions
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid -(CH₂OPh-OCH₂CH₂OCH₃) C₁₆H₁₈BFO₄ 316.13 Phenoxy group enhances electron-withdrawing effects; rigid structure Histone deacetylase (HDAC) inhibition
2.2. Reactivity and Stability
  • Suzuki-Miyaura Coupling : The (2-methoxyethoxy)methyl group in the target compound improves solubility in aqueous or polar solvents, facilitating homogeneous reaction conditions compared to analogs like (5-Fluoro-2-(isopropoxymethyl)phenyl)boronic acid, which may require co-solvents .
  • Transesterification Stability : The linear ether chain in the target compound is less prone to steric hindrance during transesterification compared to branched analogs (e.g., isopropoxy derivatives), which may hinder boronic ester formation .

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